molecular formula C11H15ClN2O2S B2834731 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1384645-87-7

6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2834731
CAS No.: 1384645-87-7
M. Wt: 274.76
InChI Key: DDSMCHPGUSTUQS-UHFFFAOYSA-N
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Description

6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, an ethoxyethyl group, a methylsulfanyl group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol or a related reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, and bases such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the chloro and methylsulfanyl groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the ethoxyethyl group.

    N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the chloro group.

    6-chloro-N-(2-ethoxyethyl)pyridine-3-carboxamide: Lacks the methylsulfanyl group.

Uniqueness

6-chloro-N-(2-ethoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, ethoxyethyl, and methylsulfanyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-(2-ethoxyethyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-3-16-7-6-13-10(15)8-4-5-9(12)14-11(8)17-2/h4-5H,3,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMCHPGUSTUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)C1=C(N=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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